Cas no 1388075-63-5 (3-(3-chloro-2-fluorophenyl)azetidin-3-ol)

3-(3-Chloro-2-fluorophenyl)azetidin-3-ol is a fluorinated azetidine derivative with a hydroxyl group at the 3-position, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its unique structure, featuring both chloro and fluoro substituents on the phenyl ring, enhances reactivity and selectivity in cross-coupling reactions and other transformations. The azetidine scaffold contributes to improved metabolic stability and bioavailability in drug development. This compound is particularly useful in the design of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to modulate electronic and steric properties. High purity and consistent quality ensure reliable performance in research and industrial applications.
3-(3-chloro-2-fluorophenyl)azetidin-3-ol structure
1388075-63-5 structure
Product name:3-(3-chloro-2-fluorophenyl)azetidin-3-ol
CAS No:1388075-63-5
MF:C9H9ClFNO
Molecular Weight:201.625264883041
CID:6245651
PubChem ID:130052027

3-(3-chloro-2-fluorophenyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 3-(3-chloro-2-fluorophenyl)azetidin-3-ol
    • EN300-1965994
    • 1388075-63-5
    • インチ: 1S/C9H9ClFNO/c10-7-3-1-2-6(8(7)11)9(13)4-12-5-9/h1-3,12-13H,4-5H2
    • InChIKey: FKZPQPCKMFWROQ-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1F)C1(CNC1)O

計算された属性

  • 精确分子量: 201.0356698g/mol
  • 同位素质量: 201.0356698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 198
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1
  • トポロジー分子極性表面積: 32.3Ų

3-(3-chloro-2-fluorophenyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1965994-1.0g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
1g
$1172.0 2023-06-03
Enamine
EN300-1965994-10.0g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
10g
$5037.0 2023-06-03
Enamine
EN300-1965994-1g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
1g
$842.0 2023-09-17
Enamine
EN300-1965994-5g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
5g
$2443.0 2023-09-17
Enamine
EN300-1965994-0.5g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
0.5g
$809.0 2023-09-17
Enamine
EN300-1965994-0.25g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
0.25g
$774.0 2023-09-17
Enamine
EN300-1965994-0.1g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
0.1g
$741.0 2023-09-17
Enamine
EN300-1965994-10g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
10g
$3622.0 2023-09-17
Enamine
EN300-1965994-5.0g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
5g
$3396.0 2023-06-03
Enamine
EN300-1965994-0.05g
3-(3-chloro-2-fluorophenyl)azetidin-3-ol
1388075-63-5
0.05g
$707.0 2023-09-17

3-(3-chloro-2-fluorophenyl)azetidin-3-ol 関連文献

3-(3-chloro-2-fluorophenyl)azetidin-3-olに関する追加情報

Professional Introduction to 3-(3-chloro-2-fluorophenyl)azetidin-3-ol (CAS No. 1388075-63-5)

3-(3-chloro-2-fluorophenyl)azetidin-3-ol, identified by its CAS number 1388075-63-5, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the azetidine class, which is known for its diverse applications in medicinal chemistry due to its unique structural properties. The presence of both chloro and fluorine substituents in the aromatic ring enhances its pharmacological potential, making it a valuable scaffold for drug development.

The molecular structure of 3-(3-chloro-2-fluorophenyl)azetidin-3-ol consists of a five-membered heterocyclic ring fused with a benzene ring. The chloro group at the 3-position and the fluorine atom at the 2-position contribute to the compound's electronic and steric properties, which are crucial for its interaction with biological targets. This arrangement has been extensively studied for its role in modulating enzyme activity and receptor binding, making it a promising candidate for various therapeutic applications.

In recent years, there has been growing interest in azetidine derivatives due to their potential as antimicrobial and anti-inflammatory agents. The specific substitution pattern of 3-(3-chloro-2-fluorophenyl)azetidin-3-ol has been explored in several preclinical studies, demonstrating its efficacy in inhibiting certain enzymatic pathways. For instance, research has highlighted its ability to interfere with bacterial cell wall synthesis, making it a candidate for novel antibiotics targeting resistant strains.

The synthesis of 3-(3-chloro-2-fluorophenyl)azetidin-3-ol involves multi-step organic reactions, including cyclization and functional group transformations. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing the desired substituents at specific positions on the aromatic ring.

The pharmacological profile of this compound has been investigated through various in vitro and in vivo assays. Studies have shown that it exhibits moderate affinity for certain protein targets, suggesting its potential as a lead compound for further development. Additionally, its metabolic stability has been assessed, revealing that it undergoes minimal degradation under physiological conditions, which is crucial for drug bioavailability.

The role of halogenated aromatic compounds in medicinal chemistry cannot be overstated. The electronic effects of chloro and fluorine substituents play a pivotal role in modulating drug-receptor interactions. In the case of 3-(3-chloro-2-fluorophenyl)azetidin-3-ol, these substituents enhance binding affinity while maintaining solubility and metabolic stability. This balance is essential for developing drugs that are both effective and safe.

Ongoing research continues to explore the therapeutic potential of azetidine derivatives like 3-(3-chloro-2-fluorophenyl)azetidin-3-ol. Novel synthetic routes are being developed to improve accessibility and scalability, while computational modeling techniques are being employed to predict biological activity. These advancements are expected to accelerate the discovery of new pharmaceuticals based on this scaffold.

The impact of structural modifications on pharmacological activity is a key focus in medicinal chemistry. By varying the substitution pattern on the aromatic ring or altering the heterocyclic core, researchers can fine-tune the properties of compounds like 3-(3-chloro-2-fluorophenyl)azetidin-3-ol. Such modifications can lead to improved efficacy, reduced side effects, and enhanced patient compliance.

In conclusion, 3-(3-chloro-2-fluorophenyl)azetidin-3-ol (CAS No. 1388075-63-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated pharmacological activity make it a valuable compound for drug development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing unmet medical needs.

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